Oxcarbazepine-D2
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Overview
Description
Oxcarbazepine-D2 is a deuterated derivative of oxcarbazepine, an anticonvulsant and mood-stabilizing drug used primarily in the treatment of epilepsy and bipolar disorder. The deuterium atoms in this compound replace specific hydrogen atoms, potentially altering its pharmacokinetic properties and enhancing its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxcarbazepine-D2 involves the deuteration of oxcarbazepine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process can be carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and selective deuteration. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Oxcarbazepine-D2 undergoes various chemical reactions, including:
Oxidation: Conversion to its active metabolite, 10,11-dihydro-10-hydroxycarbamazepine (MHD).
Reduction: Reduction of the keto group to form secondary alcohols.
Substitution: Nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
Oxidation: Formation of 10,11-dihydro-10-hydroxycarbamazepine (MHD).
Reduction: Formation of secondary alcohol derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Oxcarbazepine-D2 has diverse applications in scientific research:
Chemistry: Used as a model compound to study deuterium isotope effects on chemical reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Medicine: Explored for its potential to improve the pharmacokinetic profile and therapeutic efficacy of oxcarbazepine.
Industry: Utilized in the development of advanced pharmaceuticals with enhanced stability and reduced side effects.
Mechanism of Action
The mechanism of action of Oxcarbazepine-D2 involves the blockade of voltage-gated sodium channels in neurons. This action stabilizes hyperexcited neural membranes, inhibits repetitive neuronal firing, and reduces the propagation of synaptic impulses. The deuterium substitution may enhance the drug’s metabolic stability and prolong its duration of action.
Comparison with Similar Compounds
Similar Compounds
Oxcarbazepine: The non-deuterated parent compound.
Eslicarbazepine Acetate: A prodrug that is metabolized to eslicarbazepine, a similar anticonvulsant.
Carbamazepine: A structurally related anticonvulsant with a similar mechanism of action.
Uniqueness
Oxcarbazepine-D2 is unique due to the presence of deuterium atoms, which can enhance its pharmacokinetic properties by reducing metabolic degradation and increasing its half-life. This modification may lead to improved therapeutic outcomes and reduced dosing frequency compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C15H12N2O2 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
5,5-dideuterio-6-oxobenzo[b][1]benzazepine-11-carboxamide |
InChI |
InChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19)/i9D2 |
InChI Key |
CTRLABGOLIVAIY-KNXIQCGSSA-N |
Isomeric SMILES |
[2H]C1(C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N)[2H] |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N |
Origin of Product |
United States |
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